2-Chloro-4-iodo-1-(trifluoromethyl)benzene
Overview
Description
2-Chloro-4-iodo-1-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3ClF3I. It has a molecular weight of 306.45 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is 1S/C7H3ClF3I/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H . The InChI key is OBRXTVDFVJAUAH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-4-iodo-1-(trifluoromethyl)benzene has a density of 2.0±0.1 g/cm3, a boiling point of 234.9±40.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.3±3.0 kJ/mol, and the flash point is 95.9±27.3 °C . The compound has a molar refractivity of 49.0±0.3 cm3, and its polarizability is 19.4±0.5 10-24 cm3 .Scientific Research Applications
Selective Lithiation and Electrophilic Substitution 2-Chloro-4-iodo-1-(trifluoromethyl)benzene and its derivatives exhibit distinct chemical behaviors in reactions involving selective lithiation followed by electrophilic substitution. For instance, 1,2,4-Tris(trifluoromethyl)benzene undergoes a hydrogen/metal exchange when treated with specific reagents, leading to the formation of regioisomeric mixtures. These mixtures can be further manipulated to synthesize various substituted derivatives, showcasing the compound's versatility in organic synthesis (Schlosser et al., 1998).
Trifluoromethylation of Aromatic Compounds The trifluoromethyl group is a critical feature in various organic compounds due to its impact on chemical stability and reactivity. 2-Chloro-4-iodo-1-(trifluoromethyl)benzene serves as a precursor in the trifluoromethylation of arenes and heteroarenes. This process is catalyzed by specific reagents and results in the formation of products with significant industrial and pharmaceutical applications, albeit with varying yields and regioselectivity depending on the substrate (Mejía & Togni, 2012).
Halogenation and Metalation Reactions The compound is used in intricate halogenation and metalation reactions. These processes involve the interconversion and selectivity of halogen substituents under controlled reaction conditions, leading to the formation of specific regioisomeric products. Such reactions are fundamental in the field of synthetic chemistry, offering pathways to synthesize novel compounds and explore their properties (Bovonsombat & Mcnelis, 1993).
Synthesis of Polyetherimides and Heterocyclic Compounds 2-Chloro-4-iodo-1-(trifluoromethyl)benzene is involved in the synthesis of high-value materials like fluorine-containing polyetherimides, which are characterized using advanced spectroscopic techniques. These materials have applications in various industrial sectors due to their unique chemical properties (Yu Xin-hai, 2010). Moreover, it is utilized in the synthesis of benzimidazoles libraries, which are significant in pharmaceutical chemistry due to their structural relevance in drug development (Vargas-Oviedo et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-iodo-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3I/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRXTVDFVJAUAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodo-1-(trifluoromethyl)benzene | |
CAS RN |
1206599-46-3 | |
Record name | 2-chloro-4-iodo-1-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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